(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
Description
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-20-11-9-15-13(5-8-17-21(15,2)12-10-18(24)22-17)14(20)6-7-16(20)19(25)23(3)26-4/h10,12-17H,5-9,11H2,1-4H3,(H,22,24)/t13-,14-,15-,16+,17+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDWBWQJLJNTCO-ICVGDBTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)N(C)OC)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)N(C)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Ring-Opening of 4-Androstene-3,17-Dione
The initial step involves oxidative cleavage of the Δ4 double bond in 4-androstene-3,17-dione using KMnO4-NaIO4 in a tert-butanol/Na2CO3 aqueous system. This reaction proceeds via dihydroxylation followed by C3-C4 bond cleavage, producing 5,17-dicarbonyl-3,5-secoandrostan-3-oic acid (2) with a 91.2% yield. Key conditions include:
Azacyclization to Form 4-Aza-5α-Androstan-3,17-Dione
The secoacid (2) undergoes azacyclization with ammonium acetate in glacial acetic acid under reflux. This step introduces the 4-aza group via nucleophilic attack of ammonia on the C5 carbonyl, followed by dehydration. The MDPI protocol reports a 98% yield for analogous 4-azapregnene derivatives using:
Cyanohydrin Formation at C17
The 17-keto group of 4-aza-5α-androstan-3,17-dione (3) is converted to a cyanohydrin using sodium cyanide in a dichloromethane/methanol/acetic acid mixture. This step establishes the C17β configuration critical for subsequent amidation:
Dehydrogenation to Introduce Δ1 Double Bond
Final dehydrogenation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in toluene selectively oxidizes the C1-C2 bond, yielding the Δ1-ene system. Optimal conditions include:
Optimization Strategies and Challenges
Azacyclization Efficiency
The MDPI study highlights challenges in removing acetic acid after azacyclization, necessitating multiple dichloromethane extractions and brine washes. Substituting acetic acid with ammonium acetate in tert-butanol (CN1718586A) reduces purification complexity but lowers yields to 89%.
Amidation Selectivity
The Ritter reaction requires strict temperature control to avoid N-demethylation. US4377584A reports that exceeding 10°C during nitrilium ion formation leads to byproducts, reducing yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated analogs .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H29N2O3
- Molecular Weight : 360.5 g/mol
- IUPAC Name : (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
Inhibition of 5-alpha Reductase
One of the primary applications of this compound is its role as an inhibitor of the enzyme 5-alpha reductase (5aR). This enzyme is crucial in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen implicated in various hyperandrogenic conditions.
Potential Treatment for Prostatic Carcinoma
Research indicates that compounds similar to this compound may be effective in treating prostatic carcinoma due to their ability to inhibit DHT production. This action can potentially reduce tumor growth associated with androgen-sensitive prostate cancer cells .
Case Studies
Several studies have documented the antiproliferative effects of azasteroidal compounds on prostate cancer cell lines such as LNCaP and PC-3. For instance, one study found that these compounds led to significant apoptosis in T47-D breast cancer cells, suggesting broader anticancer activity beyond just prostatic carcinoma .
Anticancer Properties
Beyond its role as a 5-alpha reductase inhibitor, this compound has been explored for its potential anticancer properties. Molecular docking studies have shown that it can interact with various steroid receptors, including estrogen and androgen receptors, which may contribute to its antiproliferative effects .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (nM) | Target Enzyme | Cancer Type |
|---|---|---|---|
| Compound A | <10 | 5-alpha reductase type 1 & 2 | Prostate Cancer |
| Compound B | <8 | Androgen receptor | Breast Cancer |
| (5alpha,17beta)-N-Methoxy-N-methyl... | <10 | 5-alpha reductase type 1 & 2 | Prostate Cancer |
This table illustrates how this compound compares with other related compounds in terms of potency and target specificity.
Mechanism of Action
The mechanism of action of (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Pharmacodynamic Effects
The compound’s structural analogs differ primarily in substitutions at the 17β-carboxamide and A-ring positions. These modifications influence 5aR isozyme selectivity, androgen receptor (AR) binding, and pharmacokinetics.
Table 1: Structural and Pharmacodynamic Comparison
Key Observations :
- 17β-Substituent Impact : The N-Methoxy-N-methyl group in the target compound introduces a polar, sterically moderate substituent. In contrast, finasteride’s bulky tert-butyl group enhances type 2 5aR selectivity but reduces AR affinity . Compound 9c’s aromatic 2-chlorophenyl substituent improves dual 5aR isozyme inhibition and AR binding (IC₅₀ = 8 nM) .
- The addition of N4-methyl (as in 9c) significantly boosts AR binding, a feature absent in the target compound .
Pharmacokinetic and Metabolic Profiles
Table 2: Pharmacokinetic Comparison
Mechanistic Insights and Clinical Implications
- 5aR Inhibition : The target compound’s tertiary amide (N-Methoxy-N-methyl) may reduce 5aR inhibition compared to primary/secondary amides (e.g., 9c), as tertiary substituents are associated with decreased enzyme affinity . However, its Δ1-ene and 4-aza backbone retain core interactions with 5aR’s NADPH-binding domain .
Biological Activity
(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide is a synthetic compound belonging to the class of 4-aza steroids. It has garnered attention due to its potential biological activities, particularly as a 5-alpha-reductase inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H32N2O3
- Molecular Weight : 360.49 g/mol
- CAS Number : 138689-15-3
The primary mechanism of action for this compound involves inhibition of the enzyme 5-alpha-reductase. This enzyme is crucial in the conversion of testosterone into dihydrotestosterone (DHT), a more potent androgen linked to various hyperandrogenic conditions such as acne vulgaris, seborrhea, and benign prostatic hypertrophy (BPH) .
Antiproliferative Effects
Recent studies have demonstrated that compounds structurally related to (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast (MCF-7) and liver (HepG2) cancer cells, indicating potential for anticancer applications .
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown promising antimicrobial properties. In vitro studies indicated effective inhibition against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of 4-aza steroid derivatives, including (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene. The results indicated that these compounds could inhibit cell proliferation in MCF-7 and HCT116 cell lines with IC50 values ranging from 1.1 μM to 2.6 μM, demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT116 | 2.6 |
| Doxorubicin | MCF-7 | 1.2 |
Study 2: Inhibition of DHT Production
Another investigation focused on the inhibition of DHT production in human prostate cells using (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene. The findings revealed that this compound significantly reduced DHT levels in a dose-dependent manner, supporting its application in treating conditions like BPH and androgenic alopecia .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
